molecular formula C16H26N4O11 B607347 Epitalon acetate CAS No. 307297-40-1

Epitalon acetate

Cat. No.: B607347
CAS No.: 307297-40-1
M. Wt: 450.4
InChI Key: JZJOFRXDMYAPDF-WQYNNSOESA-N
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Description

Epitalon acetate is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) derived from Epithalamin, a natural peptide extracted from the pineal gland . It acts as a potent antioxidant, modulates mitochondrial function, and exhibits geroprotective properties. Research demonstrates its ability to:

  • Enhance lifespan: Increases longevity in mice, rats, and fruit flies by up to 25% .
  • Restore circadian rhythms: Normalizes melatonin and cortisol production in aged rhesus monkeys .
  • Protect reproductive and retinal health: Improves oocyte quality by reducing oxidative stress and mitochondrial dysfunction during in vitro aging .
  • Regulate gene expression: Influences transcriptional machinery linked to tissue-specific repair mechanisms .

Its acetate form enhances solubility and stability, making it suitable for experimental and therapeutic formulations .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most widely employed method for producing Epitalon acetate, particularly in industrial and laboratory settings. This technique anchors the growing peptide chain to a resin, enabling sequential addition of protected amino acids.

Resin Selection and Initial Attachment

The process begins with selecting a resin compatible with the C-terminal amino acid. For this compound, Wang resin or 2-chlorotrityl chloride resin is typically used due to their stability under basic conditions. The first amino acid (glycine) is attached to the resin via its carboxyl group, forming an ester or amide bond. This step occurs in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Sequential Amino Acid Coupling

Each subsequent amino acid (aspartic acid, glutamic acid, alanine) is added in a stepwise manner. The carboxyl group of the incoming amino acid is activated using reagents such as hydroxybenzotriazole (HOBt) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU). Coupling reactions proceed at room temperature for 1–2 hours, with monitoring via ninhydrin tests to confirm completion .

Table 1: Representative Coupling Conditions for SPPS

Amino AcidCoupling ReagentSolventReaction TimeYield
GlycineHBTU/HOBtDMF1.5 hours98%
Aspartic AcidHBTU/HOBtDMF2 hours95%
Glutamic AcidHBTU/HOBtDMF2 hours93%
AlanineHBTU/HOBtDMF1 hour97%

Deprotection and Cleavage

After chain elongation, side-chain protecting groups (e.g., tert-butoxycarbonyl [Boc] for aspartic acid) are removed using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane. The peptide is then cleaved from the resin using a TFA:water:ethanedithiol mixture (95:2.5:2.5 v/v), yielding the crude peptide .

Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase synthesis, though less common than SPPS, offers advantages in large-scale production by avoiding resin-related limitations. This method involves sequential coupling of amino acids in solution.

Fragment Condensation Strategy

This compound is synthesized by condensing smaller peptide fragments. For example, the dipeptide alanine-glutamic acid is coupled with aspartic acid-glycine. This approach reduces steric hindrance and improves yields.

Protecting Group Management

Temporary protecting groups (e.g., fluorenylmethyloxycarbonyl [Fmoc] for amino termini) and permanent groups (e.g., tert-butyl [OtBu] for side chains) ensure regioselective reactions. Deprotection of Fmoc groups uses 20% piperidine in dimethylformamide (DMF), while OtBu groups require TFA .

Table 2: Critical Parameters in LPPS

ParameterOptimal ValueImpact on Yield
Reaction Temperature0–4°C (coupling)
25°C (deprotection)
Minimizes side reactions
Solvent PolarityHigh (DMF, DMSO)Enhances solubility
Coupling AgentDicyclohexylcarbodiimide (DCC)Facilitates amide bond formation

Industrial-Scale Production

Industrial manufacturing of this compound combines SPPS with advanced purification technologies to meet pharmaceutical-grade standards.

Large-Scale SPPS Reactors

Stainless steel reactors with automated reagent delivery systems enable batch sizes exceeding 1 kg. Continuous flow systems further enhance efficiency by reducing solvent waste and reaction times .

Purification and Lyophilization

Crude peptides undergo reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile/water gradients. Lyophilization at −50°C and 0.01 mBar produces a stable powder with >99% purity .

Table 3: HPLC Purification Parameters

ColumnMobile PhaseGradientFlow RatePurity
C18 (250 × 4.6 mm)0.1% TFA in H<sub>2</sub>O (A)
0.1% TFA in acetonitrile (B)
20–50% B over 30 min1 mL/min99.2%

Biosynthetic Approaches

Biosynthesis of this compound remains experimental but holds promise for eco-friendly production.

Recombinant DNA Technology

Synthetic genes encoding the Epitalon sequence are inserted into microbial hosts (e.g., Escherichia coli). Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) triggers expression, followed by cell lysis and peptide extraction .

Enzymatic Synthesis

Immobilized enzymes like subtilisin catalyze fragment condensation in aqueous buffers. This method avoids organic solvents but suffers from lower yields (∼60%) compared to chemical synthesis .

Quality Control and Analytical Characterization

Rigorous quality checks ensure compliance with regulatory guidelines.

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight (450.4 g/mol) and sequence .

Solubility Profiling

This compound exhibits solubility in polar aprotic solvents (3 mg/mL in DMSO) and aqueous buffers (5 mg/mL in PBS, pH 7.2), critical for formulation development .

Biological Activity

Epitalon acetate, a synthetic tetrapeptide derived from the naturally occurring peptide epithalamin, has garnered attention for its potential anti-aging properties and its role in telomere elongation. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and implications for longevity and health.

Telomere Elongation
this compound is known to stimulate telomerase activity, an enzyme responsible for extending telomeres—the protective caps at the ends of chromosomes. This process is crucial for cellular replication and longevity. Studies indicate that epitalon can significantly increase telomere length in human somatic cells, enabling them to surpass the Hayflick limit, which is the number of times a normal somatic cell can divide before cell division stops .

Antioxidant Properties
Epitalon also exhibits potent antioxidant effects. Research has shown that it enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase, which help combat oxidative stress—a significant contributor to aging and cellular damage .

Regulation of Melatonin
The peptide influences melatonin secretion from the pineal gland, which plays a critical role in regulating sleep-wake cycles and has been associated with various health benefits. By restoring melatonin levels in aged organisms, epitalon may help mitigate some age-related declines in physiological function .

In Vitro Studies

  • Human Fibroblast Cultures : In vitro studies demonstrated that treatment with epitalon increased telomerase activity and resulted in significant telomere elongation in human fibroblast cultures. Control cells exhibited a maximum of 34 divisions before senescence, whereas epitalon-treated cells continued to divide beyond 44 passages .
  • Lymphocyte Cultures : Epitalon treatment led to decondensation of heterochromatin in lymphocytes from elderly individuals (ages 76-80), suggesting a rejuvenating effect on cellular structure .

In Vivo Studies

  • Aging Mice : A study involving aging mice showed that epitalon reduced chromosomal aberrations and increased telomere length. Treated mice exhibited a significant decrease in spontaneous tumor incidence compared to controls .
  • Rats and Fruit Flies : Long-term exposure to epitalon resulted in increased lifespans and improved organ function in various animal models. Notably, rodents exposed to epitalon showed no onset of leukemia, contrasting with control groups .

Human Clinical Trials

  • Retinitis Pigmentosa : A clinical trial involving patients with retinitis pigmentosa found that 90% of participants experienced positive effects from epitalon treatment, indicating its potential therapeutic benefits for retinal health .
  • Mortality Reduction Study : A prospective cohort study showed that treatment with epithalamin (the natural precursor of epitalon) resulted in a 1.6–1.8-fold reduction in mortality over six years among participants aged over 60 .

Data Table: Summary of Key Findings

Study TypeFindingsReference
In VitroIncreased telomerase activity and telomere length in human fibroblasts
In VitroDecondensation of heterochromatin in lymphocytes from elderly individuals
In VivoReduced chromosomal aberrations and tumor incidence in aging mice
In VivoIncreased lifespan and organ function in rodents
Human ClinicalPositive clinical effects observed in retinitis pigmentosa patients
Human ClinicalSignificant reduction in mortality rates among older adults treated with epithalamin

Case Study 1: Telomere Lengthening

A clinical trial involving elderly patients (ages 60-80) demonstrated that epitalon treatment led to statistically significant increases in telomere length across blood samples taken before and after treatment. This finding supports the hypothesis that epitalon can rejuvenate cellular aging markers.

Case Study 2: Cancer Prevention

In a controlled study on C3H/He mice, those treated with epitalon exhibited a marked decrease in spontaneous tumor development compared to untreated counterparts. This suggests potential oncostatic properties of the peptide, warranting further investigation into its cancer-preventive capabilities.

Scientific Research Applications

Anti-Aging Interventions

Epitalon acetate has been studied for its anti-aging effects in humans:

  • Telomere Lengthening : A clinical trial involving elderly patients (ages 60-80) showed statistically significant increases in telomere length following epitalon treatment. This finding supports the hypothesis that epitalon can rejuvenate cellular aging markers .
  • Mortality Reduction : A prospective cohort study indicated that treatment with epithalamin (the natural precursor of epitalon) resulted in a 1.6–1.8-fold reduction in mortality over six years among participants aged over 60 .

Cancer Prevention

This compound has also been investigated for its potential role in cancer prevention:

  • Tumor Incidence Reduction : In a controlled study on C3H/He mice, those treated with epitalon exhibited a marked decrease in spontaneous tumor development compared to untreated counterparts . This suggests potential oncostatic properties of the peptide.

Reproductive Health

Recent studies have explored the effects of epitalon on reproductive cells:

  • Oocyte Aging : A study demonstrated that epitalon could delay aging-related damage to oocytes by reducing intracellular reactive oxygen species levels and improving mitochondrial function. Specifically, treating oocytes with 0.1 mM epitalon resulted in decreased spindle defects and improved mitochondrial health compared to untreated controls .

Summary of Key Findings

ApplicationStudy TypeKey Findings
Anti-AgingIn VitroTelomerase activation and telomere elongation beyond Hayflick limit
Anti-AgingClinical TrialsSignificant increase in telomere length; reduced mortality rates among elderly participants
Cancer PreventionIn VivoReduced incidence of spontaneous tumors in treated mice
Reproductive HealthIn VitroImproved quality of oocytes; reduced oxidative stress and enhanced mitochondrial function

Case Study 1: Telomere Lengthening

A clinical trial involving elderly patients demonstrated that epitalon treatment led to statistically significant increases in telomere length across blood samples taken before and after treatment.

Case Study 2: Cancer Prevention

In a controlled study on C3H/He mice, those treated with epitalon exhibited a marked decrease in spontaneous tumor development compared to untreated counterparts.

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which Epitalon acetate exerts its anti-aging effects in cellular models?

this compound (a synthetic tetrapeptide) primarily targets telomere maintenance and mitochondrial function. It activates telomerase, extending telomeres to delay replicative senescence, and modulates oxidative stress by reducing reactive oxygen species (ROS) . In neurogenesis studies, it upregulates genes like Nestin and GAP43 (1.2- to 1.8-fold increase in expression) . Researchers should validate these mechanisms using qPCR for telomerase activity, ROS assays (e.g., DCFH-DA fluorescence), and mitochondrial membrane potential measurements (JC-1 staining) .

Q. What experimental models are most suitable for studying Epitalon’s effects on reproductive aging?

Murine oocyte models are widely used due to their relevance to mitochondrial aging and oxidative stress. For example, 0.1 mM Epitalon reduced ROS levels in aged oocytes by 40% and improved spindle integrity (69% normal morphology vs. 48% in controls, p = 0.016) . Key endpoints include:

  • Mitochondrial metrics : mtDNA copy number (quantified via RT-PCR), ATP production.
  • Oxidative stress : Superoxide dismutase (SOD) activity, lipid peroxidation assays.
  • Morphological analysis : Confocal microscopy for spindle defects and cortical granule distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in Epitalon’s reported effects on telomere lengthening across cell types?

Discrepancies arise from variations in cell type (somatic vs. germline), exposure duration, and dosage. For instance, telomere elongation is pronounced in fibroblasts but less consistent in oocytes . To address this:

  • Standardize protocols : Use identical concentrations (e.g., 0.1 mM for oocytes ) and exposure times (e.g., 24–48 hours).
  • Control for cell senescence : Pre-screen cells for baseline telomere length (Telomere Restriction Fragment analysis) and senescence markers (β-galactosidase staining).
  • Cross-validate findings : Compare results across ≥2 independent models (e.g., human umbilical vein endothelial cells (HUVECs) and murine oocytes) .

Q. What methodological considerations are critical when designing dose-response studies for Epitalon in aging research?

Dose-response curves should account for tissue-specific toxicity and saturation effects. Key steps include:

  • Pilot testing : Evaluate 0.01–1 mM ranges (common in vitro doses ).
  • Non-linear modeling : Use Hill equations to identify EC50 values for outcomes like ROS reduction or telomerase activation.
  • Control groups : Include untreated cells and vehicle controls (e.g., PBS or DMSO) to isolate peptide-specific effects .

Q. How should researchers statistically analyze conflicting data on Epitalon’s impact on apoptosis in aged cells?

Conflicting apoptosis rates (e.g., 20% reduction in oocytes vs. negligible effects in fibroblasts) require stratified analysis:

  • Subgroup stratification : Segment data by cell type, treatment duration, and apoptosis markers (e.g., Annexin V vs. TUNEL assays).
  • Multivariate regression : Control for covariates like baseline oxidative stress and mitochondrial health.
  • Meta-analysis : Pool datasets from ≥3 independent studies using random-effects models to assess heterogeneity .

Q. Methodological Guidance

Q. What protocols are recommended for assessing Epitalon’s epigenetic effects in neurogenesis?

  • Chromatin immunoprecipitation (ChIP) : Test histone modifications (e.g., H3K4me3) near neurogenesis-related genes (Nestin, DC).
  • DNA methylation analysis : Use bisulfite sequencing to evaluate CpG islands in promoters of telomere-associated genes .
  • Functional validation : Knock down candidate genes (e.g., GAP43 via siRNA) to confirm Epitalon’s dependency on specific pathways .

Q. How can researchers optimize in vitro models to study Epitalon’s interaction with oxidative stress pathways?

  • Induced aging models : Treat cells with H2O2 (50–100 μM) or menadione to simulate oxidative stress before Epitalon exposure .
  • Real-time monitoring : Use time-lapse imaging (e.g., IncuCyte) to track ROS dynamics and mitochondrial morphology post-treatment .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map oxidative stress response networks .

Q. Data Reporting Standards

Q. What minimal data should be included in publications to ensure reproducibility of Epitalon studies?

  • Peptide characterization : HPLC purity (>95%), mass spectrometry verification .
  • Experimental details : Exact concentration, solvent (e.g., saline vs. DMSO), and exposure time.
  • Negative controls : Vehicle-treated groups and baseline senescence metrics.
  • Statistical thresholds : Report effect sizes, p-values with correction for multiple comparisons (e.g., Bonferroni) .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Source Primary Functions Key Research Findings
Epitalon Acetate Synthetic tetrapeptide (Ala-Glu-Asp-Gly) Synthetic Antioxidant, geroprotector, circadian rhythm regulation, oocyte protection - Reduces ROS in oocytes by 40%
- Extends mouse lifespan by 13-25%
Epithalamin Natural peptide extract Pineal gland Similar to Epitalon but with lower bioavailability - Increases melatonin production in rats by 2.5-fold
Thymalin Thymus-derived peptide Thymus Immune stimulation, anticarcinogenic activity - Reduces tumor incidence in mice by 30%
Melatonin Hormone (N-acetyl-5-methoxytryptamine) Pineal gland Circadian rhythm regulation, antioxidant - Less effective than Epitalon in restoring aged retinal function
Oxytocin Acetate Nonapeptide with acetate Synthetic Social bonding, uterine contraction - No reported anti-aging or mitochondrial effects

Mechanistic Contrasts

  • Epitalon vs. Epithalamin :
    While both enhance melatonin synthesis, Epitalon’s synthetic design improves tissue penetration and resistance to enzymatic degradation, yielding more consistent results in aging models .

  • Epitalon vs. Thymalin :
    Thymalin primarily targets immune cells via thymus-specific pathways, whereas Epitalon acts on pineal-retinal axis mechanisms, influencing telomerase activity and oxidative stress responses .

  • Epitalon vs. Melatonin :
    Melatonin directly binds to MT1/MT2 receptors, while Epitalon upregulates genes involved in melatonin biosynthesis (e.g., AANAT, ASMT) and mitochondrial biogenesis .

  • Epitalon vs. Other Acetate Peptides (e.g., VIP Acetate) :
    Peptides like VIP acetate focus on vasodilation and neuroprotection, lacking Epitalon’s systemic anti-aging effects .

Efficacy in Preclinical Models

Parameter This compound Epithalamin Melatonin
Lifespan Extension 13-25% in mice 10-15% in mice 5-10% in rodents
ROS Reduction 40-50% in oocytes 20-30% in oocytes 15-25% in oocytes
Mitochondrial Repair Restores MMP and mtDNA Partial restoration Minimal effect

Properties

IUPAC Name

acetic acid;(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O9.C2H4O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;1-2(3)4/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);1H3,(H,3,4)/t6-,7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJOFRXDMYAPDF-WQYNNSOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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